(3-羧基丙基)三苯基溴化鏻

概述

描述

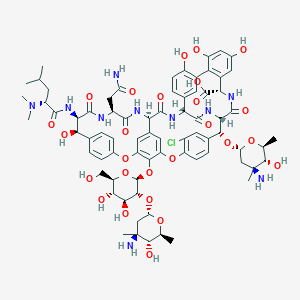

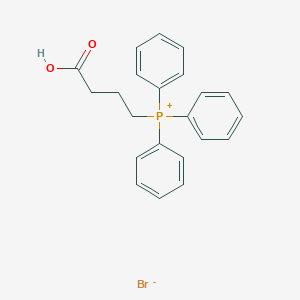

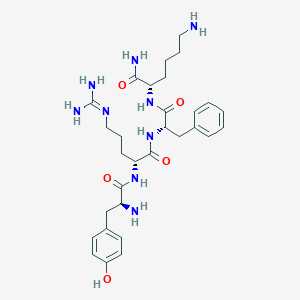

(3-Carboxypropyl)triphenylphosphonium bromide, also known as (3-Carboxypropyl)triphenylphosphonium bromide, is a useful research compound. Its molecular formula is C22H22BrO2P and its molecular weight is 429.3 g/mol. The purity is usually 95%.

The exact mass of the compound (3-Carboxypropyl)triphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-Carboxypropyl)triphenylphosphonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Carboxypropyl)triphenylphosphonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

它们可用于合成各种有机化合物。例如,Moorhoff (1997) 讨论了纯 (3-烷氧基羰基-2-氧代丙基)三苯基鏻盐的制备,以开发烷基 4-卤代-3-氧代丁酸酯的新保护基 (Moorhoff, 1997).

这些化合物在药物合成中具有潜力,尤其是在立体选择性方面。李芳时 (2008) 合成了丙烷基(4-羧基丁基)三苯基溴化鏻,证明了其在该领域的用途 (李芳时, 2008).

在光伏领域,羧基苯乙烯端官能化聚(3-己基噻吩)/TiO2 杂化物已显示出改善聚(3-己基噻吩)与 TiO2 纳米颗粒之间混溶性的前景,正如 Boon 等人 (2012) 所报道的 (Boon 等人,2012).

Khachikyan 等人 (2019) 研究了 (E)-(3-芳基-3-氧代丙-1-烯-1-基)三苯基溴化鏻与芳基肼反应形成 (2,5-二氢-1H-吡唑-3-基)三苯基溴化鏻,表明它们在有机化学中的潜力 (Khachikyan 等人,2019).

对于废物管理,TPPB(四苯基溴化鏻)已有效地从放射性废物流中去除锝,正如 Aldridge 等人 (2007) 所研究的 (Aldridge 等人,2007).

在药物化学中,异吲哚烷基鏻盐,特别是那些具有三芳基鏻卤化物部分的异吲哚烷基鏻盐,已显示出显着的抗肿瘤活性,如 Dubois 等人 (1978) 所研究的 (Dubois 等人,1978).

作用机制

Target of Action

The primary target of (3-Carboxypropyl)triphenylphosphonium bromide is cancer cells , specifically liver carcinoma cells . The compound shows selectivity-toxicity among cancer cell lines and normal cells .

Mode of Action

(3-Carboxypropyl)triphenylphosphonium bromide interacts with its targets by inhibiting cell migration in HepG2 cells . It also alters the reactive oxygen species (ROS) level and mitochondrial transmembrane potential (Δψm) . Furthermore, it regulates the secretion of tumor necrosis factor α (TNF-α) and vascular endothelial growth factor (VEGF) .

Biochemical Pathways

The compound affects the cell cycle, causing a delay in the S phase . This alteration in the cell cycle, combined with changes in ROS and Δψm levels, leads to the inhibition of tumor growth . The regulation of TNF-α and VEGF secretion also plays a role in the compound’s antitumor activity .

Pharmacokinetics

The compound is soluble in water and ethanol , which may influence its absorption and distribution in the body.

Result of Action

The result of the compound’s action is the effective inhibition of tumor growth in H22-bearing mice in vivo . It also significantly inhibits cell migration in HepG2 cells in vitro .

Action Environment

The compound is hygroscopic , suggesting that moisture in the environment could affect its stability.

安全和危害

未来方向

生化分析

Biochemical Properties

It has been used as a reactant for the preparation of various biochemical agents . These agents interact with enzymes, proteins, and other biomolecules in their respective biochemical reactions. The nature of these interactions depends on the specific agent and the biochemical reaction in which it is involved.

Cellular Effects

The cellular effects of (3-Carboxypropyl)triphenylphosphonium bromide are not well-documented. It has been used to synthesize compounds that have significant effects on cells. For example, it has been used in the synthesis of piperamide analogs that act as histone deacetylase (HDAC) inhibitors . HDAC inhibitors can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (3-Carboxypropyl)triphenylphosphonium bromide is not well-documented. It has been used in the synthesis of compounds that have well-defined mechanisms of action. For example, piperamide analogs synthesized using this compound act as histone deacetylase (HDAC) inhibitors . HDAC inhibitors exert their effects at the molecular level by binding to HDAC enzymes, inhibiting their activity, and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is hygroscopic , which may affect its stability and degradation over time.

Dosage Effects in Animal Models

Compounds synthesized using this compound, such as piperamide analogs, have been studied in animal models .

Metabolic Pathways

It has been used in the synthesis of compounds that are involved in various metabolic pathways .

Transport and Distribution

It is known that this compound is soluble in water and ethanol , which may influence its transport and distribution.

Subcellular Localization

It has been used in the synthesis of compounds that have specific subcellular localizations .

属性

IUPAC Name |

3-carboxypropyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21O2P.BrH/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVJKVMGJABKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443905 | |

| Record name | (3-Carboxypropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17857-14-6 | |

| Record name | (3-Carboxypropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Carboxyprop-1-yl)(triphenyl)phosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)

![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt](/img/structure/B44072.png)